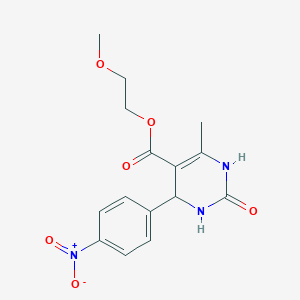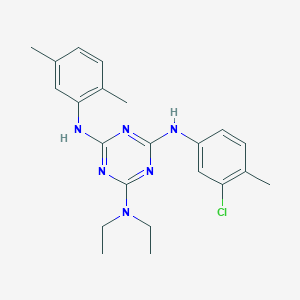![molecular formula C21H27NO4S B5211462 ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5211462.png)
ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate, also known as AAMT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. AAMT belongs to the class of adamantane derivatives and is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The mechanism of action of ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate involves the inhibition of various enzymes that play a crucial role in the development and progression of diseases. ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression and play a crucial role in the growth and proliferation of cancer cells. ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has also been shown to inhibit the activity of CAs, which are involved in the regulation of pH in the body and play a crucial role in the growth and metastasis of cancer cells. ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain and plays a crucial role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects in the body. ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has been shown to inhibit the activity of HDACs, which leads to the accumulation of acetylated histones and the upregulation of genes that are involved in cell differentiation and apoptosis. ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has also been shown to inhibit the activity of CAs, which leads to a decrease in the pH of the extracellular environment and the inhibition of cancer cell growth and metastasis. ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain and the improvement of cognitive function in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has several advantages and limitations for lab experiments. One of the major advantages is its ability to inhibit the activity of multiple enzymes, making it a promising candidate for the development of new drugs for the treatment of various diseases. ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has also been shown to have low toxicity and high selectivity towards its target enzymes. However, one of the major limitations of ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate is its low solubility in water, which makes it difficult to administer in vivo. ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate also has a short half-life, which limits its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate. One of the major areas of research is the development of new drugs for the treatment of cancer using ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate as a lead compound. The optimization of the synthesis method and the modification of the chemical structure of ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate may lead to the development of more potent and selective inhibitors of HDACs and CAs. Another area of research is the development of new drugs for the treatment of Alzheimer's disease using ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate as a lead compound. The modification of the chemical structure of ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate may lead to the development of more potent and selective inhibitors of acetylcholinesterase.
Métodos De Síntesis
The synthesis of ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate involves the reaction of ethyl 5-acetyl-4-methyl-3-thiophenecarboxylate with adamantoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate. The synthesis of ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has been reported in several research papers, and the yield and purity of the product have been optimized through various modifications to the reaction conditions.
Aplicaciones Científicas De Investigación
Ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is the development of new drugs for the treatment of cancer. ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in the growth and proliferation of cancer cells. ethyl 5-acetyl-2-[(1-adamantylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Propiedades
IUPAC Name |
ethyl 5-acetyl-2-(adamantane-1-carbonylamino)-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-4-26-19(24)16-11(2)17(12(3)23)27-18(16)22-20(25)21-8-13-5-14(9-21)7-15(6-13)10-21/h13-15H,4-10H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFNGUTVVAEKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5211393.png)
![8-[4-(4-nitrophenoxy)butoxy]quinoline](/img/structure/B5211405.png)

![4-(4-chloro-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5211424.png)

![2-[4-(benzyloxy)-3-methoxybenzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5211434.png)
![3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211442.png)
![methyl [4-[methyl(2-phenylethyl)amino]-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5211454.png)
![methyl 4-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5211460.png)

![7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5211474.png)
![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5211482.png)
![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzoic acid](/img/structure/B5211484.png)
![N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5211492.png)